1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15754532
Molecular Formula: C10H12F3N5
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3N5 |
|---|---|
| Molecular Weight | 259.23 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H12F3N5/c1-2-17-9(11)7(6-15-17)5-14-8-3-4-18(16-8)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,16) |
| Standard InChI Key | DWGSFBCOONVSNK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)CNC2=NN(C=C2)C(F)F)F |
Introduction
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex synthetic organic compound featuring a difluoromethyl group and a pyrazole ring. This compound belongs to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is not explicitly provided in reliable sources, but it is noted to have a molecular weight of approximately 309.72 g/mol, similar to related compounds .
Synthesis and Chemical Reactions
The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions. These synthetic routes may require optimization to improve yield and purity, often involving adjustments to reaction conditions such as temperature and pressure. The compound's chemical reactivity allows it to participate in various reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of specific kinases involved in cancer and inflammatory pathways. Its ability to modulate cellular processes such as proliferation and apoptosis makes it a candidate for further investigation in therapeutic applications.
| Biological Activity | Potential Application |
|---|---|
| Kinase Inhibition | Cancer and Inflammatory Diseases |
| Modulation of Cell Processes | Therapeutic Applications |
Interaction Studies
Interaction studies have shown that this compound can bind to specific enzymes and receptors, influencing their activity. For example, it may inhibit certain kinases critical for cell growth and survival, which is vital for understanding its mechanism of action. These interactions are being explored to assess its therapeutic potential further.
Comparison with Similar Compounds
Several compounds exhibit structural similarities with 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. A comparison highlighting its uniqueness is as follows:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-fluoroethyl)-N-[5-fluoro-2-thienyl]methyl-pyrazole | Contains ethyl instead of difluoromethyl | Potentially different reactivity due to ethyl group |
| 1-methyl-N-[5-fluoro-2-thienyl]pyrazole | Lacks difluoromethyl group | Simpler structure may lead to different biological activity |
| 3-(difluoromethyl)-N-(9-isopropyl-naphthalen)pyrazole | Contains naphthalene moiety | Larger aromatic system may affect binding affinity |
These comparisons underscore the unique combination of functional groups and structural features present in 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, influencing its reactivity and biological properties.
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